2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
The compound “2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the pyrazole and pyridine rings, as well as the amino and hydroxyl groups . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
This compound, like other organic molecules, can undergo a variety of chemical reactions. These could include reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Other potential reactions could involve the amino and hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
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Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated using a hydroxyproline assay .
- Results : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
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β-Amyloid Plaque Probes
- Field : Chemical Biology
- Application : Three novel pyrazolo[3,4-b]pyridines were synthesized with affinity for β-amyloid plaques .
- Method : The compounds were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .
- Results : Both the dimethylamino- and the pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques of Alzheimer’s disease (AD) patient brain slices upon fluorescent confocal microscopy observation .
Safety And Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, its chemical reactivity, and its biological activity. This could include the development of new synthetic routes, the investigation of new reactions, and the testing of its activity against various biological targets .
properties
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWFLWRPSHSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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